![molecular formula C30H29N5O4 B14650931 3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine CAS No. 51763-58-7](/img/structure/B14650931.png)
3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, a tetrahydrofuran ring, and a methoxyphenyl group. Its intricate molecular arrangement makes it a subject of interest in chemical, biological, and medicinal research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving amination and cyclization.
Construction of the Tetrahydrofuran Ring: This step involves the formation of the tetrahydrofuran ring through cyclization reactions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the purine base with the tetrahydrofuran ring and the methoxyphenyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced reaction monitoring techniques to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
(2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of (2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol: This compound shares a similar purine base and tetrahydrofuran ring but lacks the methoxyphenyl group.
(2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(methoxymethyl)tetrahydrofuran-3-ol: Similar structure but with a methoxymethyl group instead of the methoxyphenyl group.
Uniqueness
The presence of the methoxyphenyl group in (2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol distinguishes it from other similar compounds
Propriétés
Numéro CAS |
51763-58-7 |
|---|---|
Formule moléculaire |
C30H29N5O4 |
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-3-ol |
InChI |
InChI=1S/C30H29N5O4/c1-37-23-14-12-22(13-15-23)30(20-8-4-2-5-9-20,21-10-6-3-7-11-21)38-17-24-16-25(36)29(39-24)35-19-34-26-27(31)32-18-33-28(26)35/h2-15,18-19,24-25,29,36H,16-17H2,1H3,(H2,31,32,33)/t24-,25+,29+/m0/s1 |
Clé InChI |
UZBWMMGRCXDJFT-BOCWGRARSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C[C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4CC(C(O4)N5C=NC6=C(N=CN=C65)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


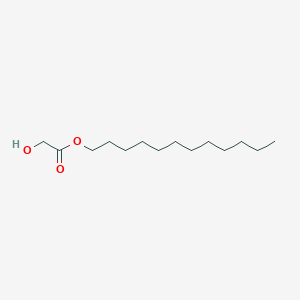
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
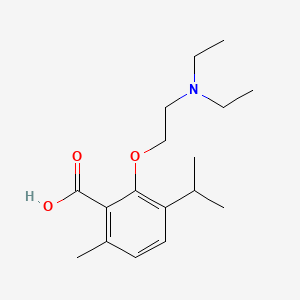
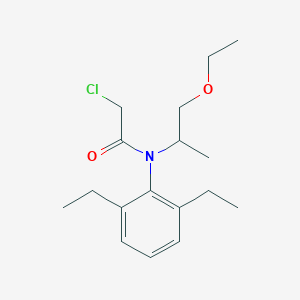
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)

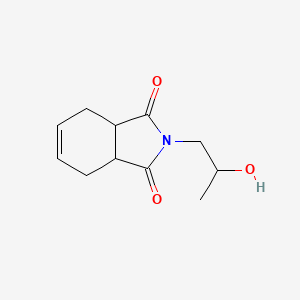
![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)
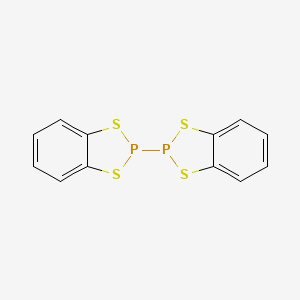

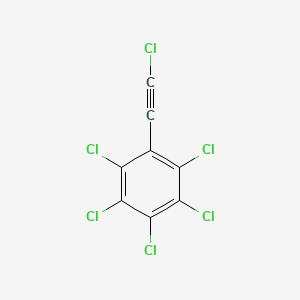
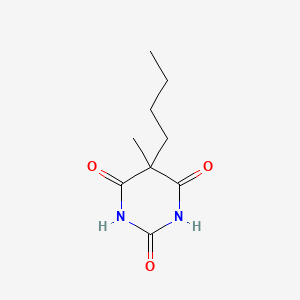
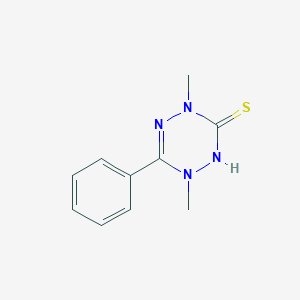
![Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-](/img/structure/B14650927.png)
